molecular formula C16H12ClFN4O2S B3740349 N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No. B3740349
M. Wt: 378.8 g/mol
InChI Key: SXCVYXKVAIYPLT-UHFFFAOYSA-N
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Description

This compound is a urea derivative, containing a thiadiazole ring and phenyl groups substituted with chlorine and fluorine . Urea derivatives are often used in medicinal chemistry due to their bioactivity, and the thiadiazole ring is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the thiadiazole ring and the substituted phenyl groups . The presence of electronegative atoms like nitrogen, oxygen, and halogens (chlorine and fluorine) could result in regions of polarity within the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, urea derivatives and thiadiazoles are known to participate in a variety of chemical reactions, often involving the formation or cleavage of the urea bond .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature . The presence of polar bonds may make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis of Metal-Organic Compounds

This compound has been used in the synthesis of metal-organic compounds. For instance, it was used in the synthesis of a mononuclear titanium(IV) compound, where the titanium(IV) ion displayed a distorted octahedral geometry defined by four N atoms .

Synthesis of N,4-Diphenylthiazol-2-Amine Derivatives

N-(4-chlorophenyl)-N’-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has been used in the synthesis of N,4-diphenylthiazol-2-amine derivatives. These derivatives were synthesized using eco-friendly conditions and were evaluated for their antimicrobial and anti-inflammatory activities .

Synthesis of Valine-Derived Compounds

This compound has been used in the synthesis of valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .

Antimicrobial Activity

The synthesized N,4-diphenylthiazol-2-amine derivatives exhibited potent antifungal activity and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .

Anti-Inflammatory Activity

The synthesized N,4-diphenylthiazol-2-amine derivatives also showed good anti-inflammatory activity .

In Silico Studies

In silico studies of the synthesized N,4-diphenylthiazol-2-amine derivatives depicted their good binding affinity profile against S. aureus (PDB ID: 1AD4) and C. albicans (PDB ID: 1AI9) .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Urea derivatives and thiadiazoles are found in a variety of pharmaceuticals with different targets .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. While specific safety data for this compound is not available, many urea derivatives can be irritants and should be handled with care .

Future Directions

The study of novel urea derivatives like this one is an active area of research in medicinal chemistry. Future work could involve the synthesis and testing of this compound for various biological activities .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2S/c17-10-5-7-11(8-6-10)19-15(23)20-16-22-21-14(25-16)9-24-13-4-2-1-3-12(13)18/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCVYXKVAIYPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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